

# 2-Cyclopentylphenol chemical properties and structure

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## Compound of Interest

Compound Name: 2-Cyclopentylphenol

Cat. No.: B118607

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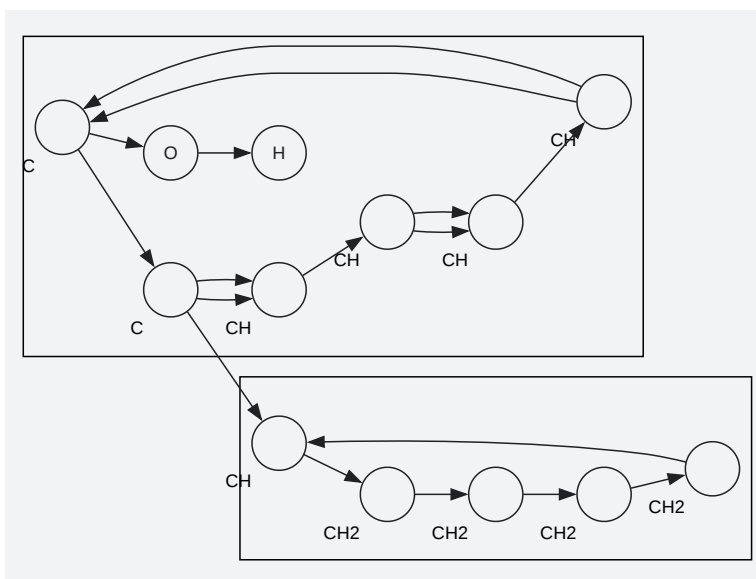
An In-depth Technical Guide to **2-Cyclopentylphenol**: Chemical Properties and Structure

## Introduction

**2-Cyclopentylphenol** is an organic chemical compound classified as a member of the phenols.[1] It is characterized by a phenol ring substituted with a cyclopentyl group at the ortho position. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, most notably the antihypertensive drug (S)-penbutolol.[2] This technical guide provides a comprehensive overview of its chemical properties, structure, spectral information, and relevant experimental protocols for researchers, scientists, and professionals in drug development.

## Chemical Structure

The molecular structure of **2-Cyclopentylphenol** consists of a cyclopentane ring attached to a phenol molecule at the second carbon position of the benzene ring.



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Caption: 2D chemical structure of **2-Cyclopentylphenol**.

## Chemical and Physical Properties

The physical and chemical properties of **2-Cyclopentylphenol** are summarized below. The data is compiled from various chemical databases and suppliers.

### Identifiers and General Properties

Property	Value	Source
IUPAC Name	2-cyclopentylphenol	[1]
CAS Number	1518-84-9	[1]
EC Number	216-179-5	[1]
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O	[1][3]
Molecular Weight	162.23 g/mol	[1]
Monoisotopic Mass	162.104465066 Da	[1]
Form	Solid	
Assay	95% (Technical Grade)	

## Physicochemical Properties

Property	Value	Source
Melting Point	34-35 °C	[2]
Boiling Point	148-150 °C at 18 mmHg	[2]
Flash Point	113 °C (235.4 °F) - closed cup	[4]
Refractive Index (n <sub>20/D</sub> )	1.555	[2]
XlogP	3.6	[1]

## Spectral Data

Spectroscopic data is crucial for the structural elucidation and identification of **2-Cyclopentylphenol**.

### NMR Spectroscopy

- <sup>1</sup>H NMR:** The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Protons on the carbon adjacent to the hydroxyl group are deshielded and appear in the 3.4-4.5 ppm range.[5] The hydroxyl proton itself often appears as a broad singlet between 2.0 and 2.5 ppm, though its position can vary.[6] Aromatic protons are expected in the 7-8 ppm region.[6]
- <sup>13</sup>C NMR:** Carbon atoms bonded to the electron-withdrawing hydroxyl group are deshielded and typically absorb in the 50 to 80 δ range in the <sup>13</sup>C NMR spectrum.[5]

### Infrared (IR) Spectroscopy

The IR spectrum of **2-Cyclopentylphenol** exhibits characteristic absorption bands.[1]

- O-H Stretch:** A strong, broad absorption band is expected in the region of 3300-3600 cm<sup>-1</sup> due to the hydroxyl group.[5] For phenols specifically, this stretch appears around 3500 cm<sup>-1</sup>. [5]
- C-O Stretch:** A strong absorption near 1000-1050 cm<sup>-1</sup> corresponds to the C-O stretching vibration.[5][6]

- C-H Stretch (Aromatic): Peaks for aromatic C-H stretching are typically observed just above  $3000\text{ cm}^{-1}$ .
- C-H Stretch (Aliphatic): C-H stretching vibrations from the cyclopentyl group are expected around  $2900\text{ cm}^{-1}$ .<sup>[7]</sup>
- Aromatic C=C Bends: Bands characteristic of the aromatic ring are found in the  $1500\text{-}1600\text{ cm}^{-1}$  region.<sup>[5]</sup>

## Mass Spectrometry

Mass spectrometry of phenols and alcohols typically shows fragmentation patterns involving alpha cleavage and dehydration.<sup>[5]</sup>

- Molecular Ion Peak ( $M^+$ ): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound ( $m/z = 162$ ).
- Alpha Cleavage: This involves the breaking of a C-C bond adjacent to the hydroxyl group.
- Dehydration: The loss of a water molecule ( $\text{H}_2\text{O}$ ) can lead to a fragment ion at  $m/z = 144$ .

## Experimental Protocols

### Synthesis of 2-Cyclopentylphenol

While specific, detailed, step-by-step protocols for the synthesis of **2-Cyclopentylphenol** are not readily available in the searched literature, a common synthetic route involves the regioselective alkylation of phenol with cyclopentanol. A peer-reviewed paper describes this synthesis using Montmorillonite K10 clay as a catalyst.<sup>[4]</sup>

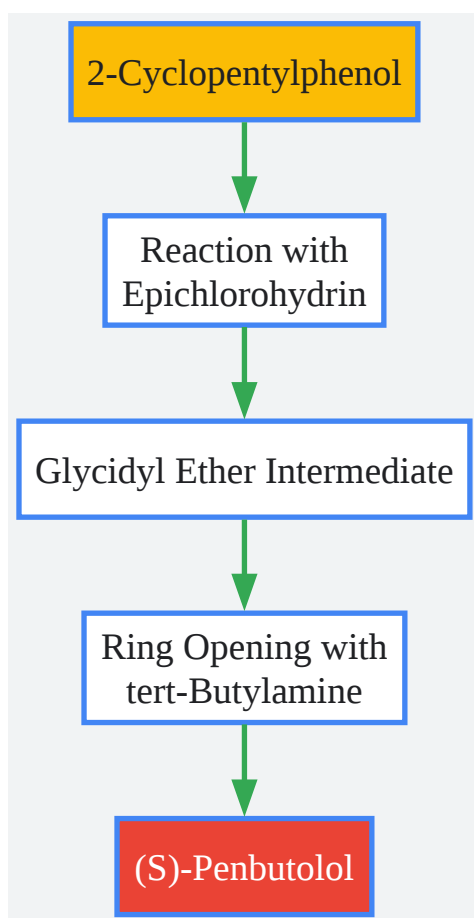
A general representation of this synthesis is as follows:

- Reactants: Phenol and Cyclopentanol.
- Catalyst: Acid catalyst (e.g., Montmorillonite K10,  $\text{H}_2\text{SO}_4$ ).<sup>[4][8]</sup>
- General Procedure: Phenol is reacted with cyclopentanol in the presence of an acid catalyst. The reaction mixture is heated to drive the Friedel-Crafts alkylation reaction. The regioselectivity (ortho vs. para substitution) can be influenced by the choice of catalyst and

reaction conditions. Purification of the resulting product mixture (containing **2-cyclopentylphenol** and 4-cyclopentylphenol) is typically achieved through distillation or column chromatography.

## Use in Downstream Synthesis: (S)-Penbutolol

**2-Cyclopentylphenol** is a key starting material for the synthesis of the antihypertensive drug (S)-penbutolol via Sharpless asymmetric dihydroxylation.[2]



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Caption: Synthetic workflow from **2-Cyclopentylphenol** to (S)-Penbutolol.

## Safety and Handling

**2-Cyclopentylphenol** is associated with several hazards and requires careful handling.[1][4]

## GHS Hazard Classification

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4]
- Signal Word: Warning.[1][4]
- Hazard Classifications: Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation).[1][4]

## Precautionary Measures and PPE

- Handling: Use only in a well-ventilated area.[9] Avoid breathing dust, fumes, or vapors.[9][10] Avoid contact with skin and eyes.[10] All equipment used when handling the product must be grounded to prevent static discharge.[9][11]
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or eyeshields, and a dust mask (e.g., type N95).[4]
- Storage: Store in a dry, cool, and well-ventilated place in tightly closed containers.[11] Keep away from heat, sparks, and open flames.[11]
- Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[9]

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